7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO5/c1-30-18-8-2-15(3-9-18)12-27-13-20(24(28)16-4-6-17(26)7-5-16)25(29)19-10-22-23(11-21(19)27)32-14-31-22/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWUFKVRPGTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoyl chloride, 4-methoxybenzylamine, and appropriate dioxoloquinoline precursors. The reaction conditions may involve:
Step 1: Formation of the intermediate by reacting 4-chlorobenzoyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine.
Step 2: Cyclization of the intermediate with dioxoloquinoline precursors under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. The starting materials include 4-chlorobenzoyl chloride , 4-methoxybenzylamine , and appropriate dioxoloquinoline precursors. The general steps are as follows:
- Formation of Intermediate : React 4-chlorobenzoyl chloride with 4-methoxybenzylamine in the presence of a base like triethylamine.
- Cyclization : The intermediate undergoes cyclization with dioxoloquinoline precursors under acidic or basic conditions to yield the final product.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic or electrophilic substitution reactions based on functional groups present.
Antimicrobial Properties
Quinoline derivatives have demonstrated significant antimicrobial activity. Studies have shown that compounds similar to this compound exhibit effectiveness against various bacterial and fungal strains. For instance:
- Compounds with similar structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting growth at low MIC (Minimum Inhibitory Concentration) values .
Anticancer Activity
Research indicates that quinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms often involve:
- Disruption of cell cycle progression.
- Induction of oxidative stress leading to cell death.
In vitro studies have highlighted that certain derivatives can inhibit proliferation in various cancer cell lines .
Anti-inflammatory Effects
Some studies suggest that quinoline derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several quinoline derivatives against common pathogens. The results showed that compounds similar to this compound displayed significant inhibition against Candida albicans and Staphylococcus aureus, with MIC values indicating strong antibacterial activity .
Case Study 2: Anticancer Potential
In another study, researchers evaluated the anticancer potential of a series of quinoline derivatives on breast cancer cell lines. The findings revealed that certain compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to the presence of the dioxoloquinoline moiety and the specific substitution pattern. This unique structure may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
Overview
7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic organic compound belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.
The synthesis of this compound typically involves multi-step organic reactions using starting materials such as 4-chlorobenzoyl chloride and 4-methoxybenzylamine. The process generally includes:
- Formation of Intermediate : Reaction of 4-chlorobenzoyl chloride with 4-methoxybenzylamine in the presence of a base.
- Cyclization : The intermediate undergoes cyclization with dioxoloquinoline precursors under acidic or basic conditions to yield the final product.
The molecular formula is with a molecular weight of approximately 461.9 g/mol .
The biological activity of quinoline derivatives like this compound can be attributed to several mechanisms:
- Enzyme Inhibition : These compounds often inhibit key enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Binding : They may bind to specific receptors, modulating cellular signaling pathways.
- DNA Intercalation : Some quinolines can intercalate into DNA, disrupting replication and transcription processes .
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Quinoline derivatives are also being explored for their anticancer properties. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the modulation of cell cycle regulators and pro-apoptotic factors .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, these compounds have shown potential anti-inflammatory effects. The inhibition of inflammatory cytokines and enzymes involved in inflammatory pathways is a common mechanism observed in related studies .
Case Studies and Research Findings
- Antibacterial Screening : A study involving synthesized quinoline derivatives highlighted their antibacterial effectiveness against multiple strains, with some compounds showing IC50 values in the low micromolar range .
- Anticancer Activity : Another research effort demonstrated that specific quinoline derivatives led to significant reductions in cell viability in cancer cell lines, indicating their potential as therapeutic agents in oncology .
- Docking Studies : Molecular docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their binding affinities and mechanisms of action .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(4-chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one, and how can reaction yields be improved?
- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents like the 4-methoxyphenylmethyl group, as demonstrated in analogous quinoline derivatives . Optimize reaction conditions (temperature, solvent, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor intermediates using HPLC and confirm purity via recrystallization .
Q. How can the compound’s structure be unambiguously confirmed using spectroscopic techniques?
- Methodology : Combine - and -NMR to assign aromatic protons and carbons, focusing on the [1,3]dioxolo and chlorobenzoyl moieties. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. For stereochemical confirmation, employ single-crystal X-ray diffraction, as shown in structurally similar quinolin-8-one derivatives .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Methodology : Screen for receptor-binding activity (e.g., neurotransmitter receptors) using in vitro competitive binding assays, as applied to benzodiazepine analogs . Pair with cytotoxicity testing (e.g., MTT assay) to establish therapeutic indices.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are required?
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., GABA receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities . Compare results with structurally related compounds like 4-(2,4-dichlorobenzoyl)-7-fluoro derivatives .
Q. What experimental strategies resolve contradictions in solubility and stability data under varying pH conditions?
- Methodology : Conduct pH-dependent solubility studies using shake-flask methods with UV-Vis quantification. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH) and analyze degradation products using LC-MS. Reference protocols from environmental fate studies of chlorinated quinoline derivatives .
Q. How can the compound’s environmental fate be evaluated, and what metrics are critical for ecological risk assessment?
- Methodology : Follow the INCHEMBIOL framework :
- Abiotic testing : Measure hydrolysis rates (pH 4–9) and photodegradation under simulated sunlight.
- Biotic testing : Use OECD 301 biodegradation assays.
- Modeling : Apply fugacity models to predict partitioning in soil/water systems.
Data Contradiction & Theoretical Frameworks
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl) and tautomeric equilibria using variable-temperature NMR. Cross-validate with DFT-calculated chemical shifts (Gaussian 09) . Compare with crystallographically resolved structures for benchmark values .
Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?
- Methodology : Link to the conceptual framework of bioisosterism (e.g., replacing chlorobenzoyl with fluorophenyl groups) and Hammett linear free-energy relationships to quantify electronic effects . Reference SAR studies on benzodiazepin-2-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
